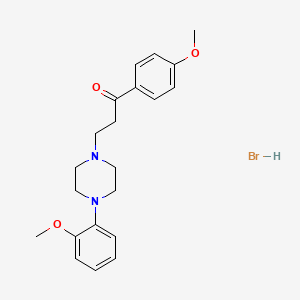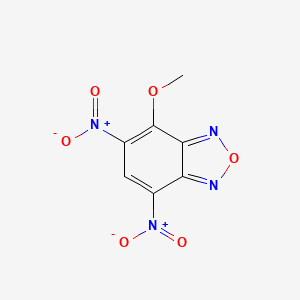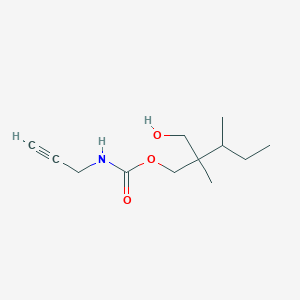
2-sec-Butyl-2-methyl-1,3-propanediol 2-propynylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-sec-Butyl-2-methyl-1,3-propanediol 2-propynylcarbamate is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-2-methyl-1,3-propanediol 2-propynylcarbamate typically involves multiple steps. One common method includes the reaction of 2-sec-Butyl-2-methyl-1,3-propanediol with propargyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butyl-2-methyl-1,3-propanediol 2-propynylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-sec-Butyl-2-methyl-1,3-propanediol 2-propynylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-sec-Butyl-2-methyl-1,3-propanediol 2-propynylcarbamate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-sec-butyl-1,3-propanediol dicarbamate: Known for its hypotensive effects.
2-Butyl-2-ethyl-1,3-propanediol: Used in polymer synthesis.
2-Methyl-1,3-propanediol: Used in the preparation of solid polymer electrolytes.
Uniqueness
2-sec-Butyl-2-methyl-1,3-propanediol 2-propynylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
25384-49-0 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2,3-dimethylpentyl] N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H21NO3/c1-5-7-13-11(15)16-9-12(4,8-14)10(3)6-2/h1,10,14H,6-9H2,2-4H3,(H,13,15) |
InChI Key |
MHUKGVQDAKFWOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(CO)COC(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


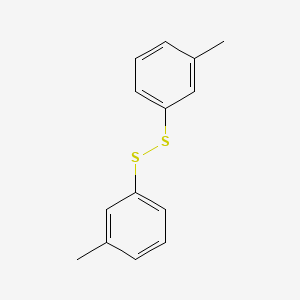
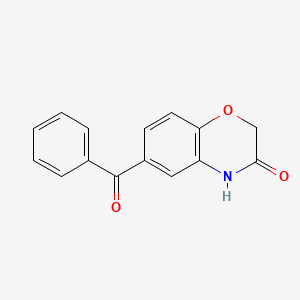
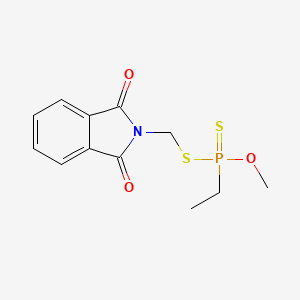
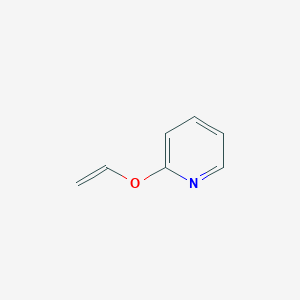
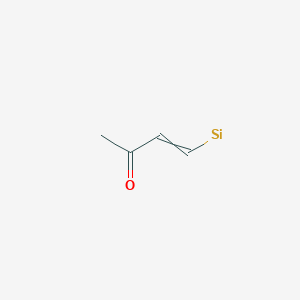
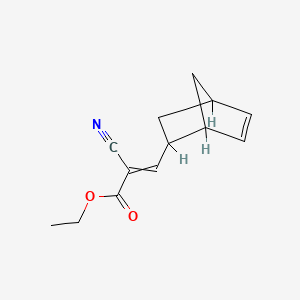
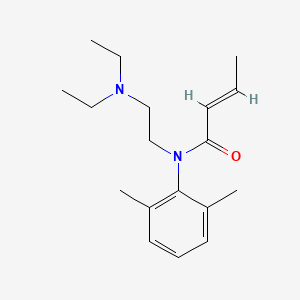
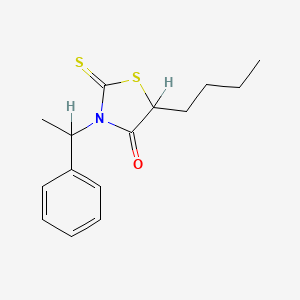
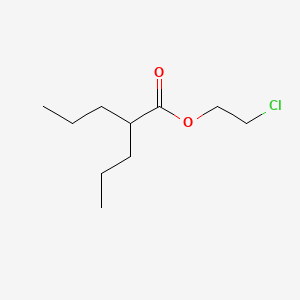
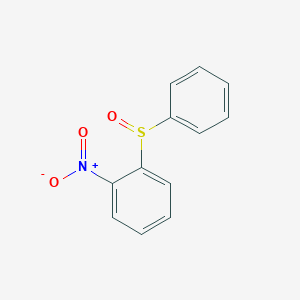
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
